molecular formula C16H20BrN3O2 B2373549 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide CAS No. 890596-61-9

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2373549
CAS No.: 890596-61-9
M. Wt: 366.259
InChI Key: LYCCYVMHKJCWBS-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide is a synthetic organic compound characterized by the presence of a bromo-substituted pyrazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling with Butanamide: The brominated pyrazole is coupled with 4-methoxyphenylbutanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized forms of the original compound.

    Reduction: Reduced forms of the original compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide
  • 3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide
  • 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide

Uniqueness

The uniqueness of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide lies in its specific substitution pattern on the pyrazole ring and the presence of the methoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-10(20-12(3)16(17)11(2)19-20)9-15(21)18-13-5-7-14(22-4)8-6-13/h5-8,10H,9H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCCYVMHKJCWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)NC2=CC=C(C=C2)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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